molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4

Oxepino[2,3-b]quinoxaline, 9-methoxy-

Cat. No.: B14505617
CAS No.: 62911-82-4
M. Wt: 226.23 g/mol
InChI Key: FZJJOZKVTSLKNI-UHFFFAOYSA-N
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Description

Oxepino[2,3-b]quinoxaline, 9-methoxy- is a fused heterocyclic compound featuring a seven-membered oxepine ring fused to a quinoxaline core, with a methoxy substituent at the 9-position. Quinoxaline derivatives are renowned for their planar aromatic structures, enabling DNA intercalation and diverse pharmacological activities . The oxepine ring introduces a unique oxygen-containing heterocycle, distinguishing it from nitrogen- or sulfur-containing analogues like indolo[2,3-b]quinoxaline or thieno[2,3-b]quinoxaline. The methoxy group at position 9 likely enhances electron density and influences solubility, pharmacokinetics, and target interactions .

Properties

CAS No.

62911-82-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

9-methoxyoxepino[3,2-b]quinoxaline

InChI

InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3

InChI Key

FZJJOZKVTSLKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .

Chemical Reactions Analysis

Types of Reactions

Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .

Scientific Research Applications

Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key Structural Variations:

Compound Fused Ring System Substituents Planarity
Oxepino[2,3-b]quinoxaline Oxepine (7-membered, O) 9-methoxy Moderate
Indolo[2,3-b]quinoxaline Indole (6-membered, N) Variable (e.g., 9-F, 6-(4-MeOPh)) High
Thieno[2,3-b]quinoxaline Thiophene (5-membered, S) 3-iodo, 2-phenyl High
Pyrrolo[2,3-b]quinoxaline Pyrrole (5-membered, N) Variable High

Electronic Properties:

  • Indolo[2,3-b]quinoxaline derivatives with electron-withdrawing groups (e.g., 9-F, CF₃) exhibit lower HOMO levels but higher cytotoxicity, suggesting substituent-dependent bioactivity .

Pharmacological Activity

Anticancer Activity:

  • Oxepinoquinoxaline (hypothetical): Predicted to intercalate DNA but with reduced efficiency due to lower planarity vs. indoloquinoxalines. Methoxy group may improve solubility and reduce toxicity .
  • Indolo[2,3-b]quinoxaline (IDQ-14): IC₅₀ = 1.2 µM against HL-60 leukemia cells; potency linked to planar structure and substituents like Cl or CF₃ .
  • Thieno[2,3-b]quinoxaline: Moderate activity against Mycobacterium tuberculosis (MIC = 8 µg/mL), attributed to sulfur-enhanced lipophilicity .

Antiviral Activity:

  • Indoloquinoxaline B-220 inhibits HSV-1 (EC₅₀ = 0.8 µM) via DNA binding . Oxepinoquinoxaline’s larger ring may reduce binding affinity but improve metabolic stability.

Physicochemical Properties

Property Oxepino[2,3-b]quinoxaline, 9-methoxy- Indolo[2,3-b]quinoxaline (9-F) Thieno[2,3-b]quinoxaline (3-I)
Molecular Weight (g/mol) ~350–400 (estimated) 383.4 397.3
LogP (XLogP3) ~4.5 (predicted) 4.7 5.1
Topological Polar Surface Area ~49 Ų 49.2 45 Ų
Solubility Moderate (methoxy enhances) Low (halogenated) Low (iodine reduces)

Mechanism of Action

  • DNA Intercalation: Indoloquinoxalines show strong intercalation due to high planarity, while oxepinoquinoxaline’s non-planar oxepine ring may weaken this interaction .
  • Enzyme Inhibition: Indoloquinoxalines modulate multidrug resistance (MDR) but poorly inhibit topoisomerase II . Oxepinoquinoxaline’s methoxy group could target oxidative stress pathways.

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